3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
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Overview
Description
3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of tuberculosis . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and possesses various functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the brominated quinoline with a dimethylaminoethyl halide under basic conditions.
Methoxylation and Naphthylation:
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is primarily studied for its potential use in the treatment of tuberculosis.
Biological Studies: Researchers use this compound to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific functional groups in biological activity.
Pharmaceutical Development: The compound is a lead structure for the development of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves its interaction with bacterial enzymes and cellular targets. It is believed to inhibit the ATP synthase enzyme in Mycobacterium tuberculosis, leading to a disruption of energy production and bacterial cell death . The compound’s various functional groups allow it to bind effectively to the enzyme’s active site, blocking its activity and preventing the bacteria from synthesizing ATP.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Bedaquiline: Another quinoline derivative used in the treatment of tuberculosis.
Chloroquine: A quinoline derivative used as an antimalarial agent. It has a different mechanism of action, primarily targeting the heme detoxification pathway in Plasmodium species.
Quinine: A naturally occurring quinoline derivative used to treat malaria. It acts by interfering with the parasite’s ability to digest hemoglobin.
The uniqueness of 3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- lies in its specific substitution pattern, which imparts distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C32H31BrN2O2 |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2R)-1-(5-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)20-19-32(36,27-16-9-14-22-11-7-8-15-24(22)27)30(23-12-5-4-6-13-23)26-21-25-28(33)17-10-18-29(25)34-31(26)37-3/h4-18,21,30,36H,19-20H2,1-3H3/t30?,32-/m0/s1 |
InChI Key |
GYRYGQAFVHRJNR-AUPVMFHISA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC=C(C5=C4)Br)OC)O |
Origin of Product |
United States |
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